molecular formula C12H12N2O2S B14901633 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B14901633
M. Wt: 248.30 g/mol
InChI Key: VUDFVZIDPVCRTO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. It features a benzamide core substituted with a hydroxy group at the 2-position, a methyl group at the 5-position, and an N-(4-methylthiazol-2-yl) substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-oxo-5-methyl-N-(4-methylthiazol-2-yl)benzamide.

    Reduction: Formation of 2-hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzylamine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a hydroxy group, methyl group, and thiazole ring, which confer specific biological activities and chemical reactivity .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-hydroxy-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2O2S/c1-7-3-4-10(15)9(5-7)11(16)14-12-13-8(2)6-17-12/h3-6,15H,1-2H3,(H,13,14,16)

InChI Key

VUDFVZIDPVCRTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2=NC(=CS2)C

Origin of Product

United States

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